molecular formula C13H12O B7725203 Benzyl phenyl ether CAS No. 31324-44-4

Benzyl phenyl ether

Cat. No. B7725203
CAS RN: 31324-44-4
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl phenyl ether is a reactive organic oxygenate, containing an ether as a functional group . It is present in subbituminous and bituminous coals . It reacts with aluminium bromide in chlorobenzene solution to afford a mixture of phenol, o-benzyl phenol, and dichlorodiphenylmethane .


Synthesis Analysis

Benzyl phenyl ether can be synthesized from benzyl alcohols into their methyl or ethyl ethers in the presence of aliphatic or phenolic hydroxyl groups using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol . The Williamson synthesis of ethers is also a common method, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .


Molecular Structure Analysis

The molecular formula of Benzyl phenyl ether is C13H12O . It has a molecular weight of 184.23 .


Chemical Reactions Analysis

Benzyl phenyl ether undergoes hydrogenolysis, a major reaction pathway in undecane in the presence of Ni/SiO2 or Ni/HZSM-5 . It also undergoes acidic cleavage, where the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Benzyl phenyl ether has a melting point of 39-41 °C and a boiling point of 286-287 °C . It is insoluble in water . The flash point is 113 °C .

Scientific Research Applications

  • Pyrolysis Studies : BPE undergoes pyrolysis at 375 °C, producing toluene and phenol as major products. This process mimics the reactions of subbituminous and bituminous coals and is influenced by available donor hydrogen (Schlosberg, Davis, & Ashe, 1981).

  • Antimicrobial Activity : Novel phenyl- and benzimidazole-substituted benzyl ethers, including BPE derivatives, have been synthesized and tested for their antibacterial and antifungal activities. Some compounds exhibited potent activity against Staphylococcus aureus and Methicillin-resistant S. aureus (Ozel Güven, Erdogan, Göker, & Yıldız, 2007).

  • Catalytic Transfer Hydrogenolysis : BPE has been subject to hydrogenolysis using Pd/Fe3O4 as a catalyst and 2-propanol as a hydrogen donor. This process selectively cleaves the ether C–O bond without affecting the aromatic ring (Paone, Espro, Pietropaolo, & Mauriello, 2016).

  • Acetylative Deprotection : A counterattack protocol for acetylative cleavage of phenylmethyl ether (such as BPE) has been developed, offering advantages in waste minimization and atom economy (Chakraborti & Chankeshwara, 2009).

  • Synthesis of Benzo[b]furan Derivatives : α-Lithiation of BPE leads to a stable organolithium, which can be trapped with various electrophiles. This process aids in synthesizing functionalized benzo[b]furan derivatives (Velasco, Feberero, & Sanz, 2015).

  • Anti-HIV-1 Activity : Certain benzyl phenyl ethers have been synthesized and shown to inhibit human immunodeficiency virus-1 (HIV-1) in vitro, with some demonstrating significant anti-HIV-1 activity (Dai, Liu, Xu, Yang, Lv, & Zheng, 2009).

  • Decomposition in High Temperature Liquid Water (HTLW) : BPE undergoes hydrolysis in HTLW, forming phenol and benzyl alcohol, which provides insights into the utilization of lignin (Wu & Lu, 2011).

  • Molten Metal Catalysts : When reacted over various molten metal catalysts, BPE produces phenol, bibenzyl, and other compounds. This suggests its potential in studying coal structures (Ozawa, Sasaki, & Ogino, 1986).

  • Phase Transfer Catalytic Preparation : BPE is prepared from phenol and benzyl chloride using tetrabutylammonium iodide as a phase transfer catalyst, offering insights into reaction kinetics (Yeh, Lin, & Shih, 1985).

  • High-Temperature Aqueous Methanol Solution : Alcoholysis of BPE in this solution under high-pressure carbon dioxide yields various aromatic compounds, including benzyl methyl ether and toluene (Taniguchi, Nanao, Sato, Yamaguchi, & Shirai, 2021).

Safety And Hazards

Benzyl phenyl ether may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Benzyl phenyl ether is a useful model compound in catalytic chemistry to represent the a-O4 ether bond in lignin and coal . It contains a weak ether bond of 234kJ/mol and belongs to the most thermo-labile compounds in lignin and low rank coal . It is a promising candidate for green, solvent-free biomass deconstruction and valorization .

Relevant papers on Benzyl phenyl ether include studies on its hydrogenolysis over supported nickel catalysts , preparation of potassium organotrifluoroborates through nucleophilic substitution , and efficient liquid-phase hydrogenolysis system for the selective cleavage of an α-O-4 lignin model compound .

properties

IUPAC Name

phenoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNYLSAWDQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870813
Record name Benzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl phenyl ether

CAS RN

946-80-5, 31324-44-4
Record name Benzyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Phenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of sodium phenolate trihydrate (10.2 g; 60 mmole) and benzyl chloride (6.4 ml; 56 mmole) in methanol (150 ml) was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa). The MeOH was rotary evaporated off and the residue recrystallised from EtOH to afford colourless needles of phenyl benzyl ether (6.9 g; 67% yield), m.p. 36°-36.3° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 ml-volume flask was charged 1 704 g of metallic magnesium. After displacing the atmosphere with nitrogen, a small amount of iodine was added thereto, followed by heating to activate the magnesium. Ten milliliters of tetrahydrofuran (THF) were added thereto, and a mixture comprising 18.5 g of 4-bromophenyl benzyl ether as prepared in Example 1 and 40 ml of THF was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes. The reaction was continued at a refluxing temperature of THF for an additional 2.5 hours to prepare a Grignard reagent. To the resulting Grignard reagent was added a mixture of 10.0 g of (S)-2,6-dimethylheptanal and 30 ml of THF at 15° C., followed by allowing the mixture to react for 2 hours while keeping at that temperature. The reaction mixture was treated with diluted hydrochloric acid, neutralized with a sodium bicarbonate aqueous solution, and washed with water to obtain 21.8 g of a crude product. Purification by silica gel column chromatography (eluent: benzene) yielded 11.8 g (theoretical yield: 47%) of the entitled compound as a viscous yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
1
Quantity
704 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
(S)-2,6-dimethylheptanal
Quantity
10 g
Type
reactant
Reaction Step Ten
Name
Quantity
30 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
47%

Synthesis routes and methods III

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxyde, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxide, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Phenol (2.836 g, 30 millimoles, Aldrich, 99+%), sodium hydroxide (1.411 g, 35 millimoles, Merck, 97%), and sodium iodide (0.433 g, 3 millimoles, Aldrich, 98%) were dissolved in water (299.19 g). The excess molar concentration of sodium hydroxide of was 0.166. The aqueous phase was introduced into a 3-neck 500 mL reactor immersed in the water bath at 50° C. The mixture consisting of benzyl chloride (3.930 g, 31 millimoles, Aldrich, 97%), Aliquat 336 (2.597 g, 6 millimoles, Aldrich), durene (0.693 g, 5 millimoles, Aldrich, 98%), and toluene (15.02 g, J. T. Baker, ultra-pure). The organic phase:aqueous phase weight ratio was 1:14. The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into a GC column. The yield of benzyl phenyl ether based on the limiting reactant (phenol) was 70%. No byproducts could be detected in the chromatograms representing the reaction mixture.
Quantity
2.836 g
Type
reactant
Reaction Step One
Quantity
1.411 g
Type
reactant
Reaction Step One
Quantity
0.433 g
Type
reactant
Reaction Step One
Name
Quantity
299.19 g
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
0.693 g
Type
reactant
Reaction Step Three
Quantity
2.597 g
Type
catalyst
Reaction Step Four
Quantity
15.02 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl phenyl ether
Reactant of Route 2
Benzyl phenyl ether
Reactant of Route 3
Reactant of Route 3
Benzyl phenyl ether
Reactant of Route 4
Reactant of Route 4
Benzyl phenyl ether
Reactant of Route 5
Benzyl phenyl ether
Reactant of Route 6
Benzyl phenyl ether

Citations

For This Compound
2,200
Citations
J He, L Lu, C Zhao, D Mei, JA Lercher - Journal of catalysis, 2014 - Elsevier
… Catalytic pathways for the cleavage of ether bonds in benzyl phenyl ether (BPE) in liquid phase using Ni- and zeolite-based catalysts are explored. In the absence of catalysts, the C−O …
Number of citations: 126 www.sciencedirect.com
DS Tarbell, JC Petropoulos - Journal of the American Chemical …, 1952 - ACS Publications
… Benzyl phenyl ether has been found to be converted very … in the rapid formation of phenol from benzyl phenyl ether. The o-… We have studied the reaction between benzyl phenyl ether (…
Number of citations: 43 pubs.acs.org
V Roberts, S Fendt, AA Lemonidou, X Li… - Applied Catalysis B …, 2010 - Elsevier
… In order to explore the potential catalytic chemistry we have applied benzyl phenyl ether (BPE) as model compound to represent the α-O4 ether bond in lignin and coal. This compound …
Number of citations: 103 www.sciencedirect.com
T Xie, JP Cao, C Zhu, XY Zhao, M Zhao… - Fuel Processing …, 2019 - Elsevier
… Herein, selectively cleaving C single bond O bond of benzyl phenyl ether (BPE) was studied over Pd/AC, Ru/AC and Ni/AC. Among these catalysts, Pd/AC efficiently cleaved C single …
Number of citations: 32 www.sciencedirect.com
JK Kim, JK Lee, KH Kang, JC Song, IK Song - Applied Catalysis A: General, 2015 - Elsevier
… Benzyl phenyl ether was used as a lignin model compound … the highest conversion of benzyl phenyl ether, selectivity for … showed lower conversion of benzyl phenyl ether than Pd/OMC, …
Number of citations: 93 www.sciencedirect.com
F Lin, TSE Ho-Yin, HC Erythropel, PV Petrović… - Green …, 2022 - pubs.rsc.org
… While β-O-4 model compounds have been extensively studied, 9–14 the cleavage of α-O-4 model compounds such as benzyl phenyl ether (BPE) is relatively underexplored. In addition…
Number of citations: 12 pubs.rsc.org
C Zhu, JP Cao, XY Zhao, T Xie, J Ren… - Journal of the Energy …, 2019 - Elsevier
… Selective cleavage of C single bond O bonds in benzyl phenyl ether (BPE) as a typical lignin α-O-4 ether to produce aromatics is a challenging and attractive topic. Herein, the earth-…
Number of citations: 52 www.sciencedirect.com
S Ozawa, K Sasaki, Y Ogino - Fuel, 1986 - Elsevier
… Benzyl phenyl ether, as a model for ether linkages in coal structures, was reacted at … a special catalytic role of molten tin in the reaction of benzyl phenyl ether; this work has now …
Number of citations: 17 www.sciencedirect.com
XY Wu, XY Lü - Chinese Chemical Letters, 2011 - Elsevier
… Benzyl phenyl ether (BPE), the lignin model compound, was treated at temperatures … Based on products distribution, the reaction mechanism for decomposition of benzyl phenyl ether …
Number of citations: 16 www.sciencedirect.com
S Liu, Y Wang, J Wang, J Zhou, X Hu, H Sun… - Fuel Processing …, 2021 - Elsevier
… To understand the effect of char physicochemical structures on the activities of itself and it-supported metal, decomposition of a α−O−4 lignin model compound (benzyl phenyl ether, BPE…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.